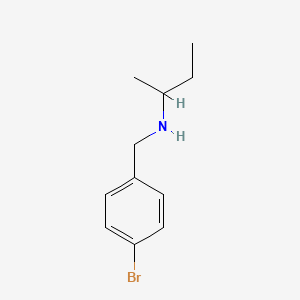

N-(4-bromobenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

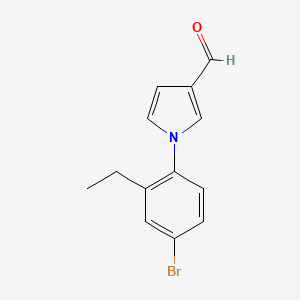

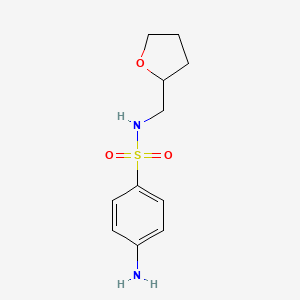

N-(4-bromobenzyl)butan-2-amine is a compound that can be associated with a class of substances that have a benzylamine structure with a bromine substituent on the benzyl ring. While the specific compound N-(4-bromobenzyl)butan-2-amine is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are examined, which can provide insights into the characteristics of N-(4-bromobenzyl)butan-2-amine.

Synthesis Analysis

The synthesis of related compounds involves the use of readily available precursor materials and common synthetic pathways. For instance, the synthesis of N-benzylidene benzylamine (BBA) is achieved through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source, with a nickel catalyst . Similarly, substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines are synthesized from their respective precursors via a common pathway . These methods suggest that N-(4-bromobenzyl)butan-2-amine could potentially be synthesized through related hydrogenation reactions or condensation processes.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectral techniques and, in some cases, single crystal X-ray diffraction analysis. For example, the novel compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was characterized to confirm its 3D molecular structure and the intermolecular interactions responsible for the stability of its crystal structure . These techniques could be applied to determine the molecular structure of N-(4-bromobenzyl)butan-2-amine and to understand its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of imines and amines, as seen in the transfer hydrogenation process where primary imines and amines are formed in situ to yield secondary imines . The reactivity of the bromine substituent on the benzyl ring could also play a role in further chemical transformations, such as nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the gas chromatographic separations indicate that the physical properties such as boiling points and vapor pressures are influenced by the substituents on the aromatic ring . The chemical properties, such as reactivity and stability, can be deduced from the molecular structure analysis and the types of intermolecular interactions present in the crystal structure .

Relevant Case Studies

While no specific case studies on N-(4-bromobenzyl)butan-2-amine are provided, the papers discuss related compounds that have been synthesized and characterized for their potential applications. For example, the inhibition of sPLA2 by a synthesized compound suggests potential anti-inflammatory activity, which could be relevant for N-(4-bromobenzyl)butan-2-amine if it exhibits similar biological activity .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to N-(4-bromobenzyl)butan-2-amine, has been synthesized and studied for its potential antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Antimicrobial Agents Development

Summary of the Application

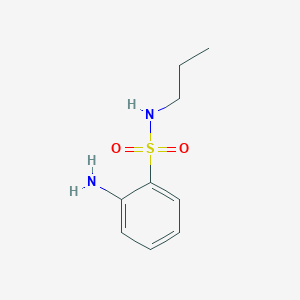

The compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which is structurally similar to N-(4-bromobenzyl)butan-2-amine, has been synthesized and studied for its potential as an antimicrobial agent .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

Results or Outcomes

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

3. Biocatalytic Reductive Amination

Summary of the Application

Short-chain chiral amines, such as butan-2-amine, are key compounds in the chemical industry and precursors of various pharmaceuticals . Their chemo-biocatalytic production on a commercial scale is already established . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs) .

Methods of Application or Experimental Procedures

The already described wild-type AmDHs (Cfus AmDH, Msme AmDH, Micro AmDH, and MATOUAmDH2) were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine .

Results or Outcomes

The results showed that some of the already described wild-type AmDHs were efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPAAXNPAVJXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405891 |

Source

|

| Record name | N-(4-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzyl)butan-2-amine | |

CAS RN |

59513-66-5 |

Source

|

| Record name | N-(4-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)